2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H8ClN3 . It is a derivative of imidazo[4,5-b]pyridine, which is a fused bicyclic heterocycle .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research for numerous decades . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The compound contains a methyl group at the 2-position of the imidazole ring .Chemical Reactions Analysis
Imidazopyridines, including this compound, are known to undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.61 and a melting point of 189-190°C .Scientific Research Applications
Chemical Derivatives and Antituberculotic Activity
2-Methyl-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has been explored for its potential in forming various chemical derivatives with possible antituberculotic activity. For instance, Bukowski and Janowiec (1996) synthesized derivatives like methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones of a similar compound, 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, to test for antituberculotic activity (Bukowski & Janowiec, 1996).
Oligonucleotide Synthesis
The compound's structure has also been utilized in the synthesis of oligonucleotides. Gryaznov and Letsinger (1992) highlighted the use of a related compound, pyridine hydrochloride/imidazole, in converting nucleoside phosphoramidites to intermediates. This process aids in the synthesis of mixed base twenty-mer oligonucleotides from nucleoside reagents (Gryaznov & Letsinger, 1992).
Synthesis of Deoxyribonucleoside Derivatives
Cristalli et al. (1994) conducted research on the synthesis and ADA inhibitory activity of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, starting from a compound 5,7-Dichloro-3H-imidazo[4, 5-b]pyridine, which is closely related to the compound (Cristalli et al., 1994).
Synthesis and Characterization in Medicinal Chemistry
Du Hui-r (2014) explored the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, which are structurally similar to this compound. These derivatives have potential applications in medicinal chemistry (Du Hui-r, 2014).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets, including gaba a receptors , and enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridines have been reported to influence pathways necessary for the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Safety and Hazards
The safety information for 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Therefore, future research may focus on exploring the therapeutic potential of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride and its derivatives in various disease conditions.
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFIWOIBXLYMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137970-53-5 |
Source
|
Record name | 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.